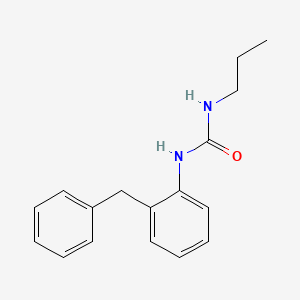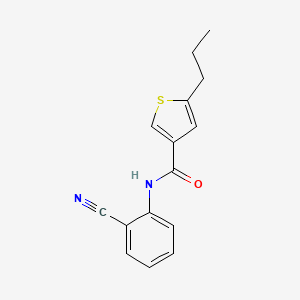![molecular formula C16H8N4O2 B5468180 1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione](/img/structure/B5468180.png)
1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione is a heterocyclic compound that has attracted significant attention in the field of organic chemistry. This molecule has been synthesized using various methods and has been studied for its potential applications in scientific research.
作用機序
The mechanism of action of 1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione is not fully understood. However, it has been suggested that this molecule exerts its anticancer effects through the inhibition of DNA topoisomerase II, which is an enzyme that is involved in DNA replication and cell division. It has also been suggested that this compound may inhibit the activity of protein kinases, which are enzymes that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to possess both biochemical and physiological effects. This molecule has been shown to induce apoptosis, which is a process of programmed cell death that is important for the maintenance of tissue homeostasis. It has also been shown to inhibit cell proliferation and induce cell cycle arrest. Additionally, this compound has been shown to possess antioxidant properties, which may be important for its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione in lab experiments include its relatively simple synthesis method and its potential applications in various fields of scientific research. However, there are also limitations associated with the use of this molecule. For example, the mechanism of action of this compound is not fully understood, which may limit its potential applications. Additionally, the toxicity of this molecule has not been fully studied, which may limit its potential use in vivo.
将来の方向性
There are several future directions for the study of 1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione. One potential direction is the further investigation of its potential anticancer properties and its mechanism of action. Another potential direction is the study of its potential use in the treatment of neurodegenerative diseases. Additionally, the development of new synthetic methods for the preparation of this molecule may also be an area of future research. Finally, the study of the toxicity of this molecule and its potential use in vivo may also be an area of future research.
合成法
1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione can be synthesized using various methods. One of the most commonly used methods is the Pictet-Spengler reaction, which involves the condensation of an indole derivative with an aldehyde or ketone in the presence of a Lewis acid catalyst. Another method involves the reaction of an indole derivative with a quinoxaline derivative in the presence of a base. The synthesis of this molecule can also be achieved through the use of microwave irradiation or electrochemical methods.
科学的研究の応用
1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione has been studied for its potential applications in scientific research. This molecule has been shown to possess anticancer properties and has been studied as a potential chemotherapy agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use in the development of new materials and as a fluorescent probe.
特性
IUPAC Name |
2,12,16,18-tetrazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-1(20),3(11),4,6,8,13,15,18-octaene-10,17-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N4O2/c21-15-8-4-2-1-3-7(8)13-14(15)18-10-6-12-11(5-9(10)17-13)19-16(22)20-12/h1-6,17-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICOSWJVVFRVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)NC4=CC5=NC(=O)N=C5C=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-phenylacetamide](/img/structure/B5468098.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5468099.png)


![ethyl 4-[4-(ethylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate oxalate](/img/structure/B5468119.png)
![N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B5468121.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5468125.png)

![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B5468143.png)
![9-methyl-13-[(1-methyl-1H-pyrazol-4-yl)methylene]-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5468167.png)

![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5468190.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-2-propen-1-one](/img/structure/B5468193.png)
![4-(hydroxymethyl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidin-4-ol](/img/structure/B5468208.png)